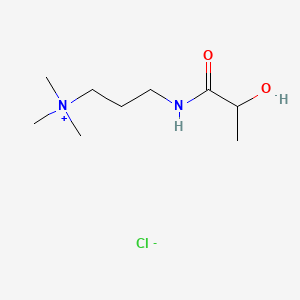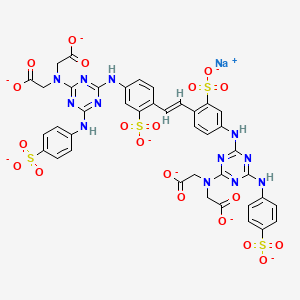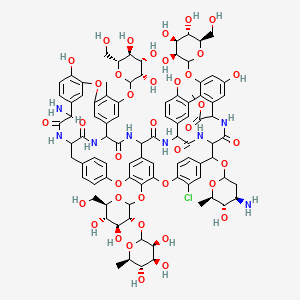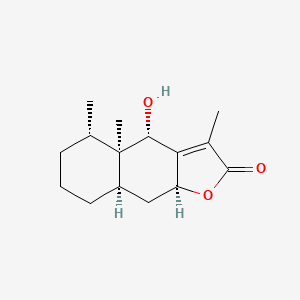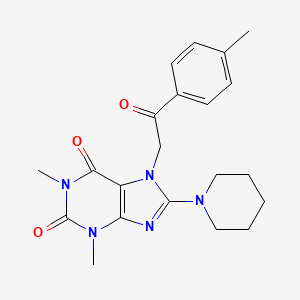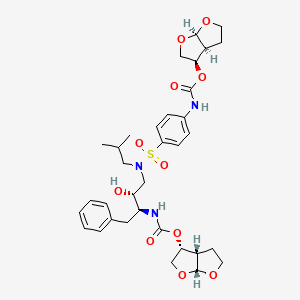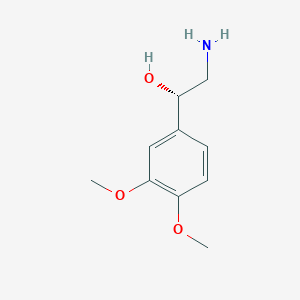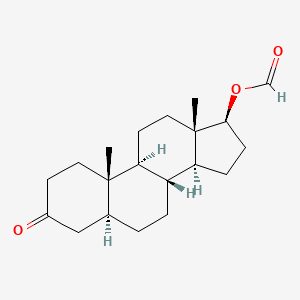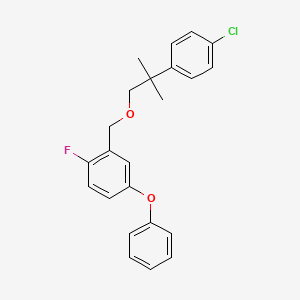
1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl and phenyl group, and a propanediamine moiety. The dihydrochloride hydrate form indicates the presence of two hydrochloride ions and water molecules associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable compounds under controlled conditions.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions. These reactions may involve the use of methylating agents and phenylation reagents under specific conditions to ensure selective substitution.
Attachment of the Propanediamine Moiety: The propanediamine group is then attached to the pyridazine ring through nucleophilic substitution or other suitable reactions.
Formation of the Dihydrochloride Hydrate: The final step involves the conversion of the compound into its dihydrochloride hydrate form. This is typically achieved by treating the compound with hydrochloric acid in the presence of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridazine ring, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine derivatives: Compounds with similar propanediamine moieties but different substituents on the pyridazine ring.
Pyridazine derivatives: Compounds with variations in the substituents on the pyridazine ring.
Uniqueness
1,3-Propanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate is unique due to its specific substitution pattern and the presence of both the propanediamine and pyridazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
86662-99-9 |
|---|---|
Formule moléculaire |
C14H20Cl2N4 |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
N'-(4-methyl-6-phenylpyridazin-3-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C14H18N4.2ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18-14(11)16-9-5-8-15;;/h2-4,6-7,10H,5,8-9,15H2,1H3,(H,16,18);2*1H |
Clé InChI |
YKRYWHZLNMDTRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1NCCCN)C2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


